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Compound of Interest

Compound Name: Bromofluoromethane

Cat. No.: B051070 Get Quote

For researchers, scientists, and professionals in drug development, understanding the

reactivity of small halogenated methanes is paramount for their application in synthesis and as

potential metabolic intermediates. This guide provides a comprehensive comparison of the

reactivity of bromofluoromethane (CH₂BrF) against similar compounds: dichloromethane

(CH₂Cl₂), dibromomethane (CH₂Br₂), and chloroform (CHCl₃). The analysis is supported by

available experimental and theoretical data, offering insights into their behavior in key chemical

transformations.

Executive Summary
This guide delves into the reactivity of bromofluoromethane in comparison to

dichloromethane, dibromomethane, and chloroform, focusing on two primary reaction types:

nucleophilic substitution and radical-mediated hydrogen abstraction. The analysis is based on

bond dissociation energies and available kinetic data. Due to a scarcity of direct experimental

data for bromofluoromethane, theoretical calculations and established chemical principles are

also leveraged to provide a comprehensive assessment.

Data Presentation: A Comparative Overview
The following tables summarize key physical properties and theoretical bond dissociation

energies for the compounds of interest. These values are crucial for understanding and

predicting their chemical reactivity.

Table 1: Physical Properties of Selected Halomethanes
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Compound Formula
Molecular Weight (
g/mol )

Boiling Point (°C)

Bromofluoromethane CH₂BrF 112.94 19

Dichloromethane CH₂Cl₂ 84.93 39.6

Dibromomethane CH₂Br₂ 173.83 97

Chloroform CHCl₃ 119.38 61.2

Table 2: Calculated Bond Dissociation Energies (BDE) at 298 K (kcal/mol)

Compound C-H BDE C-X (X=Cl/Br) BDE C-F BDE

Bromofluoromethane ~103 ~70 ~115

Dichloromethane 102.9 83.7 -

Dibromomethane 101.5 71.5 -

Chloroform 95.8 77.9 -

Note: The bond dissociation energies for bromofluoromethane are estimated based on

theoretical studies and trends observed in related halomethanes.

Reactivity Analysis
The reactivity of these halomethanes is primarily dictated by the strength of their carbon-

halogen (C-X) and carbon-hydrogen (C-H) bonds, as well as the steric and electronic

environment around the central carbon atom.

Nucleophilic Substitution
Nucleophilic substitution reactions involve the attack of a nucleophile on the electrophilic

carbon atom, leading to the displacement of a halide ion (the leaving group). The reactivity in

these reactions is influenced by the strength of the C-X bond and the stability of the leaving

group.
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Generally, the reactivity order for leaving groups is I⁻ > Br⁻ > Cl⁻ > F⁻. This is because the C-I

bond is the weakest, and the iodide ion is the most stable leaving group among the halogens.

Based on the C-X bond dissociation energies:

Dibromomethane (CH₂Br₂), with a relatively weak C-Br bond, is expected to be more

reactive towards nucleophilic substitution than dichloromethane (CH₂Cl₂).

Bromofluoromethane (CH₂BrF) possesses both a C-Br and a very strong C-F bond.

Nucleophilic substitution will preferentially occur at the C-Br bond, making its reactivity in this

regard comparable to or slightly less than dibromomethane, depending on the electronic

effect of the fluorine atom. The C-F bond is generally unreactive towards nucleophilic

substitution under normal conditions.

Chloroform (CHCl₃) is less reactive than dichloromethane in Sₙ2 reactions due to the

increased steric hindrance from the three chlorine atoms.

Radical-Mediated Hydrogen Abstraction
In radical reactions, such as free-radical halogenation, a radical species abstracts a hydrogen

atom from the halomethane. The rate of this reaction is primarily determined by the C-H bond

dissociation energy. A lower BDE indicates a weaker bond and a more facile abstraction.

From the data in Table 2:

Chloroform (CHCl₃) has the lowest C-H BDE, making it the most susceptible to hydrogen

abstraction by radicals. The electron-withdrawing chlorine atoms stabilize the resulting

trichloromethyl radical.

Dibromomethane (CH₂Br₂) and dichloromethane (CH₂Cl₂) have similar C-H BDEs,

suggesting comparable reactivity in hydrogen abstraction reactions.

Bromofluoromethane (CH₂BrF) is predicted to have a C-H bond strength similar to or

slightly greater than dichloromethane, making it less reactive than chloroform in radical-

mediated hydrogen abstraction.

Experimental Protocols
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While specific comparative experimental data for all four compounds under identical conditions

is limited, a general protocol for assessing reactivity in nucleophilic substitution and radical

halogenation is outlined below.

Protocol 1: Comparative Nucleophilic Substitution via
Hydrolysis
Objective: To compare the relative rates of hydrolysis of bromofluoromethane,

dichloromethane, and dibromomethane.

Methodology:

Prepare equimolar solutions of each halomethane in a suitable solvent mixture (e.g.,

ethanol/water) to ensure miscibility.

Add a silver nitrate solution to each reaction mixture. The silver ions will precipitate the halide

ions as they are formed during hydrolysis.

Monitor the turbidity of the solutions over time using a spectrophotometer or by visual

inspection against a dark background.

The rate of formation of the silver halide precipitate is indicative of the rate of hydrolysis and,

therefore, the susceptibility of the C-X bond to cleavage.

The experiment should be conducted at a constant temperature.

Expected Outcome: The rate of precipitation is expected to follow the order: dibromomethane >

bromofluoromethane (reacting at the C-Br bond) > dichloromethane.

Protocol 2: Competitive Radical Halogenation
Objective: To determine the relative reactivity of the C-H bonds in bromofluoromethane,

dichloromethane, dibromomethane, and chloroform towards radical abstraction.

Methodology:

Create a mixture containing equimolar amounts of the four halomethanes and a suitable

alkane as an internal standard in an inert solvent.
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Initiate a radical chain reaction, for example, by photolysis of a radical initiator like AIBN

(azobisisobutyronitrile) in the presence of a halogenating agent (e.g., N-bromosuccinimide).

Allow the reaction to proceed for a specific time, ensuring low conversion to avoid

complications from secondary reactions.

Quench the reaction and analyze the product mixture using gas chromatography-mass

spectrometry (GC-MS).

By comparing the relative amounts of the halogenated products from each of the starting

materials, the relative rates of hydrogen abstraction can be determined.

Expected Outcome: The consumption of the starting materials is expected to be in the order:

chloroform > dibromomethane ≈ dichloromethane > bromofluoromethane.

Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the fundamental

mechanisms discussed.
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Caption: Generalized Sₙ2 Nucleophilic Substitution Pathway.
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Caption: Hydrogen Abstraction by a Radical Species.

Conclusion
The reactivity of bromofluoromethane is a nuanced balance of the properties of its constituent

halogens. In nucleophilic substitution reactions, the weaker carbon-bromine bond is the primary

site of reaction, leading to a reactivity profile that is likely comparable to, or slightly less than,

that of dibromomethane. For radical-mediated hydrogen abstraction, the strong electron-

withdrawing nature of the fluorine atom is expected to slightly strengthen the C-H bond

compared to its chlorinated and brominated analogs, rendering bromofluoromethane less

reactive than chloroform in these transformations.

This guide provides a foundational understanding of the relative reactivities of these important

halomethanes. For specific applications, it is recommended that the proposed experimental

protocols be performed to obtain precise comparative data under the conditions of interest.

To cite this document: BenchChem. [Unveiling the Reactivity Landscape of
Bromofluoromethane: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b051070#assessing-the-reactivity-of-
bromofluoromethane-against-similar-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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